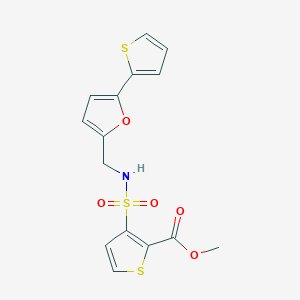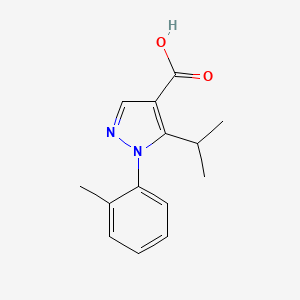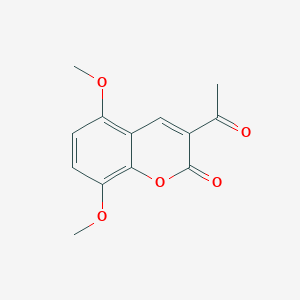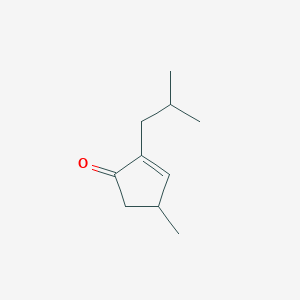
methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of furan derivatives is also well-studied, but specific synthesis methods would depend on the substituents present in the final compound .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Furan also has a five-membered ring, but with four carbon atoms and one oxygen atom . The exact structure of “methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” would depend on the positions and orientations of these groups in the molecule .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Furan can undergo similar reactions .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” would depend on its exact structure .Wissenschaftliche Forschungsanwendungen
Organic Semiconductor Applications
Thiophene derivatives are known for their role in the advancement of organic semiconductors . The compound , with its thiophene units, could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are crucial for the next generation of electronic devices that require materials with high electrical conductivity and stability .
Pharmacological Properties
The presence of thiophene rings in molecules is associated with a range of pharmacological properties. This compound could be explored for its potential anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects. Its structural complexity allows for interactions with various biological targets, which could lead to the development of new medications .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound’s structure could be tailored to protect metals and alloys from corrosion, which is a significant issue in industries such as oil and gas, where material longevity is critical .
Material Science
The unique properties of thiophene derivatives make them suitable for applications in material science . They can be used in the creation of novel materials with specific characteristics like enhanced thermal stability or unique optical properties, which could be beneficial in various industrial applications .
Synthesis of Biologically Active Compounds
Thiophene-based analogs are a focus for scientists due to their potential as biologically active compounds. The compound could be a key intermediate in the synthesis of new molecules with biological effects, contributing to the field of medicinal chemistry and drug discovery .
Anti-Atherosclerotic Properties
Compounds with thiophene rings have shown anti-atherosclerotic properties. This compound could be investigated for its ability to prevent or treat atherosclerosis, a condition characterized by the hardening and narrowing of the arteries, which is a leading cause of heart attacks and strokes .
Each of these applications demonstrates the versatility and potential of methyl 3-({[5-(thiophen-2-yl)furan-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate in scientific research. The compound’s multifaceted nature allows for exploration in various fields, contributing to advancements in both technology and medicine. The research into this compound’s applications is ongoing, and it holds promise for future scientific breakthroughs.
Advanced Synthesis Techniques
The compound’s structure allows for its use in advanced synthesis techniques. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to create aminothiophene derivatives . Additionally, the Paal–Knorr reaction is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . These reactions are significant for creating new thiophene derivatives with potential applications in various fields.
Antimicrobial Potential
Thiophene derivatives have been shown to exhibit antimicrobial properties. The compound could be investigated for its inhibitory effects against various organisms, particularly against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. This application is crucial in the search for new antibiotics and treatments for bacterial infections .
Wirkmechanismus
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Given the wide range of therapeutic properties exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
For instance, its solubility in most organic solvents but insolubility in water could affect its absorption and distribution in the body.
Result of Action
Given the wide range of therapeutic properties exhibited by thiophene derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Zukünftige Richtungen
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic methods, novel structural prototypes, and more effective pharmacological activities .
Eigenschaften
IUPAC Name |
methyl 3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S3/c1-20-15(17)14-13(6-8-23-14)24(18,19)16-9-10-4-5-11(21-10)12-3-2-7-22-12/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGUCJAMZAOYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449130.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449135.png)


![Ethyl 6-(2-fluorosulfonylethyl)-5-oxo-7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B2449140.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2449141.png)
![1-[(3-chlorophenyl)methyl]-N-(1-cyanocyclopropyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2449142.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2449145.png)
![4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol](/img/structure/B2449146.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2449148.png)
![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2449149.png)